REACTION_CXSMILES
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CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[C:14](=[O:18])[CH2:13][CH2:12]3)O1.Cl[C:21]1[N:26]=[CH:25][CH:24]=[CH:23][N:22]=1.C(COC)OC.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[N:22]1[CH:23]=[CH:24][CH:25]=[N:26][C:21]=1[C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[C:14](=[O:18])[CH2:13][CH2:12]2 |f:3.4.5,6.7.8.9|
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Name
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|
Quantity
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12.9 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1C=C2CCC(C2=CC1)=O)C
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=N1
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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C(OC)COC
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Name
|
|
Quantity
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140 mmol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=N1
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Name
|
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Quantity
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100 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Dry nitrogen gas was bubbled through the solution for 10 minutes
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Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was degassed for another 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
heating
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
The mixture was filtered through a Celite® pad
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Type
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CUSTOM
|
Details
|
the organic phase was separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate
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Type
|
WASH
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Details
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The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CUSTOM
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Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C=1C=C2CCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 179.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |